molecular formula C21H27NO5 B156775 Hasubanonine CAS No. 1805-85-2

Hasubanonine

Cat. No. B156775
CAS RN: 1805-85-2
M. Wt: 373.4 g/mol
InChI Key: DXUSNRCTWFHYFS-LEWJYISDSA-N
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Description

Hasubanonine is an alkaloid that is found in various plant species, including Stephania japonica and Nelumbo nucifera. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Hasubanonine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects. Hasubanonine has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Mechanism Of Action

The mechanism of action of hasubanonine is complex and involves multiple pathways. This compound has been shown to interact with various cellular receptors and enzymes, including the dopamine transporter, acetylcholinesterase, and tyrosine kinase. Hasubanonine also modulates the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Biochemical And Physiological Effects

Hasubanonine exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Advantages And Limitations For Lab Experiments

Hasubanonine has several advantages for use in lab experiments, including its high potency and selectivity. However, this compound also has several limitations, including its low solubility and stability. These limitations can make it challenging to use hasubanonine in certain experimental settings.

Future Directions

There are several future directions for the study of hasubanonine. One area of research is the development of new synthetic methods for the production of this compound. Another area of interest is the investigation of the potential therapeutic applications of hasubanonine in the treatment of neurological disorders and cancer. Additionally, further studies are needed to elucidate the mechanism of action of hasubanonine and to identify potential drug targets.
Conclusion
Hasubanonine is a complex alkaloid that exhibits a range of pharmacological activities. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. The synthesis of hasubanonine is a complex process that requires specialized equipment and expertise. Hasubanonine exhibits a range of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the study of hasubanonine, including the development of new synthetic methods and the investigation of its potential therapeutic applications.

properties

CAS RN

1805-85-2

Product Name

Hasubanonine

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

(1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1

InChI Key

DXUSNRCTWFHYFS-LEWJYISDSA-N

Isomeric SMILES

CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC

SMILES

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC

Canonical SMILES

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC

Other CAS RN

1805-85-2

synonyms

7,8-Didehydro-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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